(1S)-2,2-difluorocyclopentan-1-amine hydrochloride
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Overview
Description
(1S)-2,2-difluorocyclopentan-1-amine hydrochloride: is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of two fluorine atoms attached to a cyclopentane ring, along with an amine group and a hydrochloride salt. This compound is of interest due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-difluorocyclopentan-1-amine hydrochloride typically involves the fluorination of cyclopentane derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent to introduce the fluorine atoms into the cyclopentane ring. The resulting difluorocyclopentane is then subjected to amination using reagents such as ammonia or primary amines under controlled conditions. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: (1S)-2,2-difluorocyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Cyclopentane derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, (1S)-2,2-difluorocyclopentan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.
Medicine: In medicine, this compound may serve as a precursor for the synthesis of pharmaceuticals. Fluorine-containing drugs are known for their improved pharmacokinetic properties, and this compound could be used to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (1S)-2,2-difluorocyclopentan-1-amine hydrochloride depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for target molecules, leading to improved efficacy in therapeutic applications. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
(1S,2S)-trans-2-Aminocyclopentanol hydrochloride: This compound is structurally similar but lacks the fluorine atoms, resulting in different chemical and biological properties.
Ambroxol hydrochloride: Another fluorine-containing compound used in medicine, but with a different core structure and application.
Uniqueness: The presence of two fluorine atoms in (1S)-2,2-difluorocyclopentan-1-amine hydrochloride distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various scientific research fields.
Properties
CAS No. |
2566269-60-9 |
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Molecular Formula |
C5H10ClF2N |
Molecular Weight |
157.59 g/mol |
IUPAC Name |
(1S)-2,2-difluorocyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H/t4-;/m0./s1 |
InChI Key |
NKKPWPHIGLLMRF-WCCKRBBISA-N |
Isomeric SMILES |
C1C[C@@H](C(C1)(F)F)N.Cl |
Canonical SMILES |
C1CC(C(C1)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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